

Application Note: Quantification of Cefprozil in Human Plasma by HPLC-MS/MS

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Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who are involved in the quantitative determination of **Cefprozil** in human plasma samples.

Abstract: This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of **Cefprozil**, including its cis and trans isomers, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (**Cefprozil**-D4) to ensure accuracy and precision. The method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Cefprozil is a second-generation oral cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] It exists as a mixture of two diastereomers, cis and trans, in an approximate 9:1 ratio, both of which exhibit antimicrobial activity.[1] Accurate quantification of these isomers in plasma is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a rapid and sensitive HPLC-MS/MS method for the simultaneous determination of cis- and trans-**Cefprozil** in human plasma.

Experimental Materials and Reagents



- Cefprozil (cis and trans isomers) reference standards
- **Cefprozil**-D4 (internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank, drug-free)

Instrumentation

- HPLC system: A system capable of delivering a stable gradient flow.
- Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical column: A reverse-phase C18 column.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: HPLC Parameters



Parameter	Value	
Column	Reverse-phase C18	
Mobile Phase A	0.5% Formic acid in water	
Mobile Phase B	Acetonitrile	
Gradient Program	A gradient program is used.	
Flow Rate	0.40 mL/min	
Injection Volume	3.0 µL	
Column Temperature	Ambient	
Total Run Time	4.0 min	

Table 2: Mass Spectrometer Parameters

Parameter	Value		
Ionization Mode	Positive Electrospray Ionization (ESI+)		
Scan Type	Multiple Reaction Monitoring (MRM)		
Curtain Gas	30 psi		
Ion Source Gas 1	30 psi		
Ion Source Gas 2	60 psi		
Heater Gas Temperature	600°C		
Ion Spray Voltage	5000 V		
Collision Activated Dissociation	Medium		

Table 3: MRM Transitions and Compound Parameters



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Cefprozil (cis & trans)	391.2	114.0	70	30
Cefprozil-D4 (IS)	395.0	114.5	70	30

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare individual stock solutions of **Cefprozil** (cis and trans isomers) and **Cefprozil**-D4 in a suitable solvent (e.g., methanol).
- Working Standard Solutions: Prepare serial dilutions of the Cefprozil stock solution in a
 mixture of methanol and water to create working standard solutions for the calibration curve.
- Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. The linear range for cis-Cefprozil is 0.025–15 μg/mL and for trans-Cefprozil is 0.014–1.67 μg/mL.[1]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.

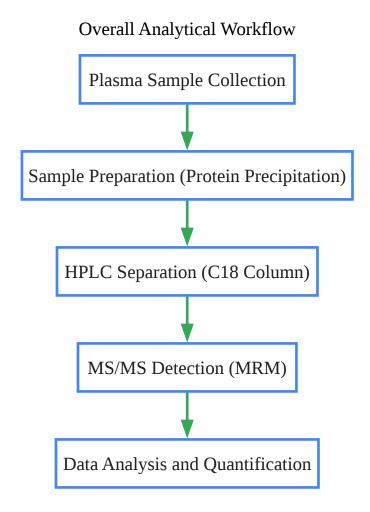
Plasma Sample Preparation Protocol

- Pipette 100 μL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the Cefprozil-D4 internal standard working solution (e.g., 30 μg/mL) and vortex for 10 seconds.[1]
- Add 400 μL of methanol containing 0.1% formic acid to precipitate the plasma proteins.[1]
- · Vortex the mixture for 2 minutes.
- Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.[1]



- Transfer the supernatant to an HPLC vial for analysis.
- Inject 3.0 μL of the supernatant into the HPLC-MS/MS system.[1]





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